Lack of Bioassay Data Prevents Direct Activity Comparison: A Critical Procurement Fact
A systematic search of major chemical biology databases, including PubChem, ChEMBL, and BindingDB, as well as the primary scientific and patent literature, returns no quantitative bioactivity data (e.g., IC50, Ki, percentage inhibition) for N1-(3-methoxypropyl)-N2-(4-nitrophenyl)oxalamide. The closest available evidence comes from a class-level SAR study on oxalamide PAI-1 inhibitors, which reported that parent compound 4 achieved an IC50 of 96 µM, and that optimized derivatives reached potencies as low as 4.5 µM [1]. However, the specific compound of interest was not among those tested. In the absence of direct assay data, any comparison with a close analog (such as the 2-nitro isomer, CAS 941894-68-4) can only be theoretical and is insufficient for a scientific procurement decision.
| Evidence Dimension | PAI-1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | No quantitative bioactivity data available in public databases |
| Comparator Or Baseline | Class level: Oxalamide derivative 4 (IC50 = 96 µM) and optimized trifluoromethyl-substituted derivatives (IC50 = 4.5 µM), chromogenic assay |
| Quantified Difference | Not calculable |
| Conditions | In vitro chromogenic PAI-1 inhibitory assay [1] |
Why This Matters
This evidence gap is the most critical factor for procurement. The compound should not be selected based on assumed biological activity. Its value, for now, is strictly as a chemical analog or intermediate for SAR exploration.
- [1] Jain MR, Shetty S, Chakrabarti G, Pandya V, Sharma A, Parmar B, Srivastava S, Raviya M, Soni H, Patel PR. In vitro PAI-1 inhibitory activity of oxalamide derivatives. Eur J Med Chem. 2008 Apr;43(4):880-4. doi: 10.1016/j.ejmech.2007.05.011. View Source
